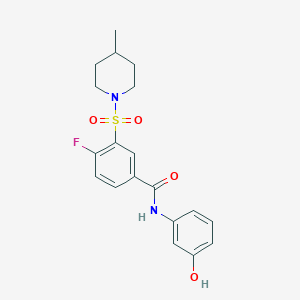
4-fluoro-N-(3-hydroxyphenyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(3-hydroxyphenyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorine atom, a hydroxyphenyl group, a methylpiperidinyl group, and a sulfonylbenzamide moiety
Méthodes De Préparation
The synthesis of 4-fluoro-N-(3-hydroxyphenyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be outlined as follows:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzoyl chloride, 3-hydroxyaniline, and 4-methylpiperidine.
Formation of Intermediate: The initial step involves the reaction of 4-fluorobenzoyl chloride with 3-hydroxyaniline to form an intermediate compound. This reaction typically occurs in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane.
Sulfonylation: The intermediate compound is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride. This step introduces the sulfonyl group into the molecule.
Piperidine Substitution: Finally, the sulfonylated intermediate is reacted with 4-methylpiperidine to yield the target compound, this compound. This reaction is typically carried out under reflux conditions in an appropriate solvent, such as ethanol.
Analyse Des Réactions Chimiques
4-fluoro-N-(3-hydroxyphenyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative. Common oxidizing agents for this reaction include potassium permanganate and chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohol derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The fluorine atom in the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction often requires a catalyst, such as palladium on carbon.
Applications De Recherche Scientifique
4-fluoro-N-(3-hydroxyphenyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules, such as proteins and enzymes. It can serve as a probe to investigate biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic properties. Its interactions with specific molecular targets make it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes. Its unique properties can enhance the performance of certain products, such as coatings and polymers.
Mécanisme D'action
The mechanism of action of 4-fluoro-N-(3-hydroxyphenyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
4-fluoro-N-(3-hydroxyphenyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide can be compared with other similar compounds, such as:
4-fluoro-N-(3-hydroxyphenyl)-3-(4-methylpiperidin-1-yl)benzamide:
4-chloro-N-(3-hydroxyphenyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide: The substitution of fluorine with chlorine affects the compound’s reactivity and interactions with molecular targets.
4-fluoro-N-(3-methoxyphenyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide: The presence of a methoxy group instead of a hydroxy group changes the compound’s polarity and solubility, influencing its behavior in chemical and biological systems.
Propriétés
IUPAC Name |
4-fluoro-N-(3-hydroxyphenyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-13-7-9-22(10-8-13)27(25,26)18-11-14(5-6-17(18)20)19(24)21-15-3-2-4-16(23)12-15/h2-6,11-13,23H,7-10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGOKTBJCGRZQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














